molecular formula C10H20N2O2 B11926736 (S)-tert-butyl 2-(pyrrolidin-3-ylamino)acetate;(S)-3-(N-Boc-N-methylamino)pyrrolidine

(S)-tert-butyl 2-(pyrrolidin-3-ylamino)acetate;(S)-3-(N-Boc-N-methylamino)pyrrolidine

Cat. No.: B11926736
M. Wt: 200.28 g/mol
InChI Key: AYEXDBHPMVPDER-QMMMGPOBSA-N
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Description

(S)-3-(N-Boc-Methylamino)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protected methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(N-Boc-Methylamino)pyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available (S)-pyrrolidine-3-carboxylic acid.

    Protection of the Amino Group: The amino group of the pyrrolidine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step yields (S)-3-(N-Boc-amino)pyrrolidine.

    Methylation: The protected amino group is then methylated using a methylating agent such as methyl iodide in the presence of a base like sodium hydride. This step results in the formation of (S)-3-(N-Boc-Methylamino)pyrrolidine.

Industrial Production Methods

Industrial production of (S)-3-(N-Boc-Methylamino)pyrrolidine follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(N-Boc-Methylamino)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to yield corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain the corresponding amine.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions with various electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(S)-3-(N-Boc-Methylamino)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other bioactive compounds.

Mechanism of Action

The mechanism of action of (S)-3-(N-Boc-Methylamino)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then interact with biological targets. The pyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(N-Boc-amino)pyrrolidine
  • (S)-3-(N-Boc-ethylamino)pyrrolidine
  • (S)-3-(N-Boc-propylamino)pyrrolidine

Uniqueness

(S)-3-(N-Boc-Methylamino)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the Boc-protected methylamino group allows for selective deprotection and subsequent functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

tert-butyl 2-[[(3S)-pyrrolidin-3-yl]amino]acetate

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)7-12-8-4-5-11-6-8/h8,11-12H,4-7H2,1-3H3/t8-/m0/s1

InChI Key

AYEXDBHPMVPDER-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CN[C@H]1CCNC1

Canonical SMILES

CC(C)(C)OC(=O)CNC1CCNC1

Origin of Product

United States

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